molecular formula C9H9NO2 B14423495 3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one CAS No. 80639-73-2

3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one

Katalognummer: B14423495
CAS-Nummer: 80639-73-2
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: QLCNLWUMVKKNJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one is a heterocyclic compound that features a fused oxazine and azepine ring system

Vorbereitungsmethoden

The synthesis of 3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of an amino alcohol with a suitable carbonyl compound can lead to the formation of the oxazine ring, followed by further cyclization to form the azepine ring. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

80639-73-2

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

3,4-dihydro-[1,3]oxazino[3,4-a]azepin-1-one

InChI

InChI=1S/C9H9NO2/c11-9-10-6-3-1-2-4-8(10)5-7-12-9/h1-4,6H,5,7H2

InChI-Schlüssel

QLCNLWUMVKKNJG-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)N2C1=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.